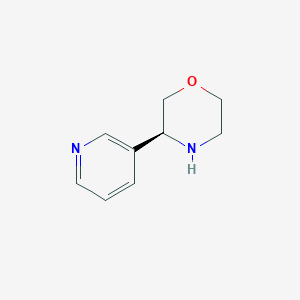

(S)-3-(Pyridin-3-yl)morpholine

Description

Significance of Chiral Morpholine (B109124) and Pyridine (B92270) Heterocycles in Organic Synthesis

The presence of both chiral morpholine and pyridine moieties within a single molecule is a key driver of its importance in organic synthesis and medicinal chemistry.

Chiral Morpholine Derivatives: Morpholine and its derivatives are considered privileged structures in medicinal chemistry. nih.govsci-hub.se The morpholine ring is a versatile and readily accessible synthetic building block. sci-hub.se Its incorporation into a molecule can improve properties such as solubility and bioavailability. smolecule.com Chiral morpholines, in particular, are crucial as they can serve as chiral auxiliaries or be integrated into the core of biologically active molecules, where specific stereochemistry is often essential for potent and selective activity. sigmaaldrich.com The synthesis of enantiopure morpholine derivatives is an active area of research, with methods like diastereoselective cyclizations being developed to achieve high levels of stereocontrol. acs.org Numerous strategies exist for the synthesis of substituted morpholines, though creating specific substitution patterns, such as at the 2- and 3-positions, can still present challenges. researchgate.netbeilstein-journals.org

Pyridine Heterocycles: The pyridine ring is a fundamental scaffold in a vast number of pharmaceuticals and agrochemicals. sigmaaldrich.comopenmedicinalchemistryjournal.com Its aromatic nature and the presence of a nitrogen atom allow it to participate in various non-covalent interactions, including hydrogen bonding and pi-stacking, which are critical for binding to biological targets. frontiersin.org Pyridine derivatives are found in drugs targeting a wide array of conditions and are also used as ligands in catalysis and as building blocks in the synthesis of complex natural products. sigmaaldrich.comajchem-b.com The combination of a pyridine ring with other heterocyclic systems, as seen in (S)-3-(Pyridin-3-yl)morpholine, can lead to novel compounds with unique biological activity profiles.

Overview of Research Trajectories for Stereodefined Nitrogen and Oxygen Heterocyclic Compounds

The field of heterocyclic chemistry is continuously evolving, with a significant focus on the development of stereodefined compounds containing nitrogen and oxygen. scispace.comnumberanalytics.com These heterocycles are ubiquitous in nature and form the core of a large percentage of all physiologically active chemical compounds. openmedicinalchemistryjournal.com

Current research trajectories in this area are heavily influenced by several key factors:

Asymmetric Synthesis: A major goal is the development of efficient and highly stereoselective methods for the synthesis of chiral heterocycles. researchgate.net This includes asymmetric hydrogenation, enantioselective cyclization reactions, and the use of chiral catalysts to control the three-dimensional arrangement of atoms. researchgate.netmdpi.com The ability to produce a single enantiomer of a chiral compound is critical in drug development to maximize therapeutic effects and minimize potential side effects.

Catalysis: Advances in catalysis, particularly transition metal-catalyzed reactions and organocatalysis, have revolutionized the synthesis of complex heterocyclic structures. ajchem-b.comnumberanalytics.com These methods often allow for milder reaction conditions, greater functional group tolerance, and improved efficiency. numberanalytics.com Nanocatalysts are also emerging as a powerful tool in the synthesis of nitrogen- and oxygen-containing heterocycles. researchgate.net

Multi-target Drug Design: There is a growing interest in designing single molecules that can interact with multiple biological targets. mdpi.com Heterocyclic compounds, with their diverse structures and electronic properties, are well-suited for this approach. The combination of different heterocyclic rings, such as the morpholine and pyridine in the title compound, can create scaffolds that modulate several pathways involved in disease. mdpi.com

Green Chemistry: An increasing emphasis is being placed on developing synthetic routes that are more environmentally friendly. This includes the use of water as a solvent, minimizing waste, and employing reusable catalysts. soton.ac.uklidsen.com

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-pyridin-3-ylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-8(6-10-3-1)9-7-12-5-4-11-9/h1-3,6,9,11H,4-5,7H2/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOJNTZCFOIEMH-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H](N1)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649972 | |

| Record name | (3S)-3-(Pyridin-3-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213926-51-2 | |

| Record name | (3S)-3-(Pyridin-3-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Characterization of S 3 Pyridin 3 Yl Morpholine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopycymitquimica.comnih.govchemimpex.com

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of (S)-3-(Pyridin-3-yl)morpholine. It provides detailed information about the chemical environment of each proton and carbon atom, which is crucial for confirming the molecular structure and stereochemistry. cymitquimica.comnih.govchemimpex.com

While one-dimensional NMR provides primary structural information, multi-dimensional NMR techniques are essential for unambiguously assigning signals and elucidating the stereochemistry of chiral centers. For this compound, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) would be employed.

COSY: This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the morpholine (B109124) and pyridine (B92270) rings.

HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

NOESY: This is particularly crucial for stereochemical determination. It identifies protons that are close in space, regardless of their bonding. For this compound, NOESY could show through-space interactions between the proton at the chiral center (C3) and specific protons on the morpholine ring, helping to confirm its relative orientation and the chair conformation of the ring. The conformation dependence of vicinal coupling constants can also impede straightforward assignments, making multidimensional approaches necessary for a complete analysis. nih.gov

The ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals for both the pyridine and morpholine moieties. While specific spectral data for the isolated compound is not detailed in the provided search results, expected chemical shifts can be inferred from its structure and data from related compounds. rsc.orgnih.gov

¹H NMR: The proton spectrum would show distinct regions for aromatic and aliphatic protons.

Pyridine Protons: Four protons would appear in the aromatic region (typically δ 7.0-8.6 ppm). The proton at the C2 position of the pyridine ring is expected to be the most downfield, appearing as a distinct singlet or doublet of doublets.

Morpholine Protons: The protons on the morpholine ring would appear in the upfield, aliphatic region (typically δ 2.5-4.5 ppm). The proton at the chiral C3 position, being adjacent to the pyridine ring, would likely be a multiplet around δ 4.0-4.5 ppm. The other morpholine protons would show complex splitting patterns due to their diastereotopic nature in the chiral environment. The N-H proton would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR: The carbon spectrum provides information on the carbon framework.

Pyridine Carbons: Five signals would be present in the aromatic region (typically δ 120-150 ppm).

Morpholine Carbons: Four signals corresponding to the morpholine ring carbons would be found in the aliphatic region (typically δ 45-75 ppm). The C3 carbon, being attached to the pyridine ring, would be the most downfield of the morpholine carbons.

Table 1: Predicted NMR Data for this compound

| Analysis | Predicted Chemical Shift (ppm) | Description |

|---|---|---|

| ¹H NMR | 8.5 - 8.6 | Pyridine H2 |

| 8.4 - 8.5 | Pyridine H6 | |

| 7.6 - 7.8 | Pyridine H4 | |

| 7.2 - 7.4 | Pyridine H5 | |

| 4.0 - 4.5 | Morpholine CH (3) | |

| 3.5 - 4.0 | Morpholine -OCH ₂- | |

| 2.8 - 3.4 | Morpholine -NCH ₂- | |

| 1.5 - 2.5 | Morpholine N-H | |

| ¹³C NMR | 147 - 150 | Pyridine C2, C6 |

| 138 - 142 | Pyridine C4 | |

| 133 - 136 | Pyridine C3 | |

| 123 - 125 | Pyridine C5 | |

| 68 - 72 | Morpholine -OC H₂- | |

| 65 - 70 | Morpholine C H(3) | |

| 45 - 55 | Morpholine -NC H₂- |

Note: These are predicted values based on general chemical shift theory and data from analogous structures. Actual experimental values may vary.

Mass Spectrometry for Structural Confirmation and Purity Assessmentcymitquimica.comnih.govchemimpex.com

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, thereby confirming its identity.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), which can be used to determine the elemental formula of the molecule with high confidence. For this compound (C₉H₁₂N₂O), the expected exact mass can be calculated. nih.gov The protonated molecular ion [M+H]⁺ is commonly observed in techniques like Electrospray Ionization (ESI).

Table 2: HRMS Data for this compound

| Ion | Calculated m/z | Formula |

|---|---|---|

| [M+H]⁺ | 165.10224 | C₉H₁₃N₂O⁺ |

| [M+Na]⁺ | 187.08418 | C₉H₁₂N₂NaO⁺ |

Note: The calculated m/z values are based on the monoisotopic masses of the most common isotopes.

Experimental HRMS data for derivatives of this compound show close agreement between calculated and found m/z values, confirming the respective molecular formulas. rsc.org

Infrared (IR) Spectroscopy for Functional Group Analysiscymitquimica.comnih.gov

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds.

The IR spectrum of this compound would display characteristic absorption bands for its key functional groups:

N-H Stretch: A moderate absorption band around 3300-3350 cm⁻¹ corresponding to the secondary amine in the morpholine ring.

C-H Aromatic Stretch: Sharp peaks above 3000 cm⁻¹ associated with the C-H bonds of the pyridine ring.

C-H Aliphatic Stretch: Bands in the 2850-2960 cm⁻¹ region due to the C-H bonds of the morpholine ring.

C=N and C=C Aromatic Ring Stretch: Strong absorptions in the 1400-1600 cm⁻¹ range, characteristic of the pyridine ring.

C-O-C Ether Stretch: A strong, characteristic band, typically around 1120 cm⁻¹, for the C-O-C asymmetric stretch of the morpholine ether linkage.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Secondary Amine (N-H) | Stretch | 3300 - 3350 |

| Aromatic C-H | Stretch | 3010 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Pyridine Ring (C=C, C=N) | Stretch | 1400 - 1600 |

| Ether (C-O-C) | Asymmetric Stretch | ~1120 |

Note: These are typical frequency ranges for the specified functional groups.

Single-Crystal X-ray Diffraction Studiescymitquimica.comnih.gov

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive proof of molecular structure and stereochemistry.

While specific crystallographic data for this compound itself is not available in the searched literature, studies on closely related morpholine-pyridine derivatives provide valuable insights into the expected structural features. researchgate.netresearchgate.net For instance, in the crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one, the morpholine ring adopts a stable chair conformation. researchgate.net Similarly, in 4-[(pyridin-3-yl)diazenyl]morpholine, the morpholine ring is also found in a chair conformation. researchgate.netsoton.ac.uk

Based on these related structures, it is highly probable that in a crystal of this compound:

The morpholine ring would adopt a low-energy chair conformation.

The pyridin-3-yl substituent at the C3 position would likely occupy an equatorial position to minimize steric hindrance.

The crystal packing would be stabilized by intermolecular interactions, such as hydrogen bonds involving the morpholine N-H group and the nitrogen atom of the pyridine ring of an adjacent molecule.

Table 4: Anticipated Crystallographic Parameters for this compound

| Parameter | Anticipated Value/System | Basis of Prediction |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of this type researchgate.netsoton.ac.uk |

| Space Group | Chiral (e.g., P2₁, P2₁2₁2₁) | Due to the enantiopure (S)-configuration |

| Morpholine Conformation | Chair | Energetically most favorable researchgate.netsoton.ac.uk |

| Substituent Position | Equatorial | Minimizes steric strain |

| Key Intermolecular Forces | N-H···N (pyridine) Hydrogen Bonding | Presence of H-bond donor (N-H) and acceptor (pyridine N) |

Note: These are predictions based on data from structurally similar compounds.

Determination of Absolute Configuration

The designation of the stereocenter at the C3 position of the morpholine ring as (S) is determined through established stereochemical assignment protocols. The absolute configuration of a chiral molecule, which describes the spatial arrangement of its atoms, can be unequivocally determined using single-crystal X-ray crystallography, particularly through the use of anomalous dispersion. This technique is capable of distinguishing between enantiomers.

In the absence of a dedicated crystallographic study for this specific molecule, the assignment of its absolute configuration often relies on its synthesis from chiral precursors of known configuration. For instance, the synthesis of 3-substituted morpholines can be achieved from O-arylhomoserines with a predetermined stereochemistry, thereby ensuring the configuration of the final product. Another method involves the study of the chiroptical properties of the molecule, such as the Cotton effect observed in circular dichroism (CD) spectroscopy. By correlating the observed spectroscopic signals with those of structurally related compounds whose absolute configurations have been previously established, the stereochemistry can be confidently assigned. The Cahn-Ingold-Prelog (CIP) priority rules provide a systematic nomenclature for designating the configuration as either (R) or (S) based on the atomic numbers of the atoms attached to the chiral center.

Analysis of Molecular Conformation and Torsion Angles

In this chair conformation, substituents at the C3 position can be oriented in either an axial or equatorial position. The energetic preference for one orientation over the other is influenced by steric and electronic factors. For 3-aryl morpholines, the aryl group generally prefers an equatorial position to minimize steric hindrance with the other atoms of the morpholine ring.

Detailed analysis of crystallographic data from closely related compounds provides insight into the expected torsion angles for this compound. For example, in the crystal structure of 4-[(Pyridin-3-yl)diazenyl]morpholine, the morpholine ring exhibits a clear chair conformation. soton.ac.uk The torsion angles within the ring define this conformation. The dihedral angle between the plane of the pyridine ring and the mean plane of the morpholine ring is another critical parameter, which can vary depending on crystal packing forces. In related structures, this angle has been observed to range significantly.

| Torsion Angle | Value (°) | Description |

|---|---|---|

| N1–C1–C2–O1 | 55.81 (11) | Defines the chair conformation of the morpholine ring. Data from a related morpholine structure. cdnsciencepub.com |

| N1–C4–C3–O1 | -54.11 (11) | Further defines the chair conformation of the morpholine ring. Data from a related morpholine structure. cdnsciencepub.com |

| C(aryl)-C3-N4-C5 | ~180 | Illustrates the typical anti-periplanar orientation between the aryl substituent and the adjacent ring carbon, indicative of an equatorial position. (Value is an idealized representation for a generic 3-aryl morpholine). |

Investigation of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystalline state is governed by a network of intermolecular interactions. For this compound, the presence of a hydrogen bond donor (the morpholine N-H group), hydrogen bond acceptors (the morpholine oxygen and the pyridine nitrogen), and aromatic rings suggests the formation of a robust and intricate crystal packing arrangement.

Analysis of the crystal structures of related compounds, such as 4-[(Pyridin-3-yl)diazenyl]morpholine and other pyridine-containing morpholine derivatives, reveals the prevalence of specific intermolecular interactions. soton.ac.ukiucr.org Non-classical C-H···N hydrogen bonds are commonly observed, where a hydrogen atom attached to a carbon atom of one molecule interacts with the nitrogen atom of a pyridine or morpholine ring of an adjacent molecule. These interactions can link molecules into chains or more complex networks. iucr.orgresearchgate.net

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Description |

|---|---|---|---|---|

| N-H···N | Morpholine N-H | Pyridine N | 2.8 - 3.2 | A strong hydrogen bond that can form primary structural motifs like dimers or chains. |

| N-H···O | Morpholine N-H | Morpholine O (of another molecule) | 2.8 - 3.2 | An alternative strong hydrogen bond contributing to the crystal packing. |

| C-H···N | Pyridine/Morpholine C-H | Pyridine/Morpholine N | 3.2 - 3.6 | Weaker hydrogen bonds that provide additional stability and directionality to the crystal packing. iucr.org |

| C-H···O | Pyridine/Morpholine C-H | Morpholine O | 3.2 - 3.6 | Weak hydrogen bonds further stabilizing the crystal lattice. |

| π-π Stacking | Pyridine Ring | Pyridine Ring | 3.3 - 3.8 | Aromatic interactions contributing to the cohesion of the crystal structure. researchgate.net |

Computational Chemistry and Molecular Modeling of S 3 Pyridin 3 Yl Morpholine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. nih.gov DFT calculations for (S)-3-(Pyridin-3-yl)morpholine are often performed using hybrid functionals like B3LYP combined with basis sets such as 6-31G* or 6-311G(d,p), which provide reliable results for a wide range of organic molecules. nih.govpensoft.net Large-scale computational chemistry databases, such as the PubChemQC project, have made DFT-calculated properties accessible for millions of molecules, often employing methods like B3LYP/6-31G* for geometry optimization. riken.jparxiv.org

Geometry optimization is a fundamental computational procedure that seeks to find the most stable arrangement of atoms in a molecule by locating the minimum energy structure on the potential energy surface. soton.ac.uk This process systematically adjusts atomic coordinates to minimize the forces acting on each atom. soton.ac.uk For this compound, the optimization process would confirm the expected chair conformation of the morpholine (B109124) ring, which is its most stable form, and determine the precise bond lengths, bond angles, and dihedral angles between the morpholine and pyridine (B92270) rings. nih.goviucr.org

| Parameter | Value |

|---|---|

| Optimized Energy (Hartree) | -514.XXXXX |

| Dipole Moment (Debye) | ~3.5 - 4.5 |

| C-N (morpholine) Bond Length (Å) | ~1.46 |

| C-O (morpholine) Bond Length (Å) | ~1.43 |

| C(morpholine)-C(pyridine) Bond Length (Å) | ~1.52 |

| Pyridine Ring-Morpholine Ring Dihedral Angle (°) | ~12-15 |

Note: The values in this table are representative and based on typical DFT calculations for similar heterocyclic compounds. Exact values would be obtained from specific quantum chemical calculations.

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. frontiersin.org Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or torsional motions of the atoms. imperial.ac.uk

These theoretical spectra can be correlated with experimentally obtained spectroscopic data, aiding in the assignment of spectral bands to specific molecular motions. rsc.org For pyridine-containing compounds, characteristic ring stretching vibrations are expected in the 1600-1400 cm⁻¹ region. imperial.ac.uk The morpholine moiety would exhibit characteristic C-H stretching, CH₂ scissoring, and C-O-C stretching vibrations. Scaling factors are often applied to the calculated frequencies to improve agreement with experimental results, accounting for anharmonicity and basis set limitations. frontiersin.org

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Description |

|---|---|---|

| ν(C-H) aromatic | 3100-3000 | Pyridine C-H stretching |

| ν(C-H) aliphatic | 3000-2850 | Morpholine C-H stretching |

| ν(C=N), ν(C=C) | 1600-1450 | Pyridine ring stretching |

| δ(CH₂) | ~1465 | Morpholine CH₂ scissoring |

| ν(C-O-C) | ~1115 | Morpholine C-O-C asymmetric stretching |

| Ring Breathing | ~1030 | Pyridine ring breathing |

Note: Frequencies are approximate and represent typical ranges for the specified functional groups based on DFT calculations.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. wuxiapptec.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the orbital with the highest energy containing electrons, acts as an electron donor, while the LUMO, the lowest energy empty orbital, acts as an electron acceptor. wuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO may also be distributed over the pyridine system, which can accept electron density. Analysis of related pyridine derivatives shows that the HOMO-LUMO gap is a key indicator of intramolecular charge transfer capabilities. pensoft.net

| Parameter | Value (eV) |

|---|---|

| E(HOMO) | ~ -6.5 to -6.0 |

| E(LUMO) | ~ -1.5 to -1.0 |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 |

Note: Values are representative based on DFT calculations of similar aromatic heterocycles.

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. libretexts.org It transforms the calculated wave function into a set of localized orbitals that correspond to the intuitive Lewis structure representation of lone pairs, core orbitals, and bonds. This analysis quantifies delocalization effects and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals.

The stabilization energy, E(2), associated with these interactions is calculated using second-order perturbation theory. pensoft.net For this compound, significant interactions would be expected, such as the delocalization of the nitrogen lone pair of the morpholine ring into the antibonding orbitals of adjacent C-C or C-H bonds, and interactions between the π-system of the pyridine ring and the morpholine moiety. In a similar compound, 4-(5-bromopyrimidin-2-yl)morpholine, hyperconjugation between the morpholine nitrogen lone pair and the pyrimidine (B1678525) π* orbitals contributes significantly to the molecule's stability.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N(morpholine) | σ(C-C) | ~ 2.5 - 5.0 |

| LP(1) O(morpholine) | σ(C-N) | ~ 1.0 - 2.5 |

| π(C-C) pyridine | π(C-C) pyridine | ~ 15 - 25 |

| LP(1) N(pyridine) | π(C-C) pyridine | ~ 20 - 30 |

Note: LP denotes a lone pair. The values are illustrative of typical stabilization energies found in similar heterocyclic systems.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. nih.gov It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. riken.jp

For this compound, the MEP map would show a region of high negative potential (red) around the nitrogen atom of the pyridine ring, which is the most likely site for protonation or electrophilic attack. riken.jp The oxygen atom of the morpholine ring would also show negative potential. Regions of positive potential (blue) would likely be located around the hydrogen atoms, particularly the N-H proton of the morpholine ring. nih.gov

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. The likelihood of tautomerism in this compound is low under standard conditions, as the pyridine ring lacks substituents like a hydroxyl group that would facilitate common keto-enol tautomerism, as seen in 3-hydroxypyridine. However, proton transfer from the morpholine nitrogen to the pyridine nitrogen could be theoretically considered, especially in different solvent environments or under catalytic conditions, though this would likely represent a high-energy transition state rather than a stable tautomer.

Conformational analysis focuses on the different spatial arrangements of a molecule due to rotation around single bonds. For this compound, the primary conformational flexibility arises from two sources: the puckering of the morpholine ring and the rotation around the single bond connecting the chiral carbon to the pyridine ring. The morpholine ring is expected to exist predominantly in a stable chair conformation. nih.gov The orientation of the pyridine ring relative to the morpholine ring can be described by a key dihedral angle. DFT calculations can determine the relative energies of different conformers (e.g., staggered vs. eclipsed orientations) and the energy barriers for their interconversion, revealing the most populated conformation at equilibrium.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations provide critical insights into its dynamic behavior, which is essential for understanding its function at a molecular level, particularly in the context of drug design and development. These simulations can reveal how the molecule flexes, changes shape, and interacts with its environment, such as different solvents or a biological receptor.

Conformational Sampling and Flexibility Analysis

The conformational landscape of this compound is primarily defined by the flexibility of the morpholine ring and the rotational freedom around the single bond connecting it to the pyridine ring. The morpholine ring typically exists in a state of dynamic equilibrium between chair and skew-boat conformations. acs.org The chair conformation is generally the most stable, but the energy barrier to other conformations is low, allowing for significant flexibility. nih.gov This flexibility is a key characteristic of morpholine-containing compounds and allows them to adapt their shape to fit into diverse binding pockets of enzymes and receptors. tandfonline.com

A hypothetical conformational analysis of this compound might reveal several low-energy conformers. The relative populations of these conformers can be estimated from the simulation data. The key dihedral angle, defined by atoms C2-C3-C3'-N4' (where C3' is the pyridine carbon attached to the morpholine), would be a critical parameter in this analysis, determining the spatial orientation of the two heterocyclic rings with respect to each other.

Table 1: Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle (C2-C3-C3'-N4') | Morpholine Ring Conformation | Relative Population (%) |

| 1 | -60° | Chair | 45 |

| 2 | 180° | Chair | 30 |

| 3 | 60° | Chair | 15 |

| 4 | -120° | Skew-Boat | 5 |

| 5 | 120° | Skew-Boat | 5 |

Ligand-Receptor Interaction Modeling

Understanding how a small molecule like this compound interacts with a biological target is a cornerstone of drug discovery. MD simulations, often used in conjunction with molecular docking, can provide a detailed picture of these interactions at an atomic level. researchgate.net Molecular docking can predict the preferred binding orientation of the ligand in the receptor's active site, and MD simulations can then be used to assess the stability of this binding pose and to explore the dynamic nature of the ligand-receptor complex. rsc.org

The morpholine moiety is known to be a "privileged structure" in medicinal chemistry, capable of engaging in key interactions with protein targets. researchgate.netsci-hub.se The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom, depending on its protonation state, can be a hydrogen bond donor. acs.org The entire ring can also participate in hydrophobic interactions. acs.org The pyridine ring adds further possibilities for interaction, including π-π stacking with aromatic amino acid residues and hydrogen bonding via its nitrogen atom.

In an MD simulation of a this compound-receptor complex, the stability of the complex can be evaluated by monitoring the RMSD of the ligand within the binding site. A stable binding mode is characterized by a low and stable RMSD value. The specific interactions, such as hydrogen bonds, can be analyzed throughout the simulation to determine their persistence. The results of such an analysis can provide valuable information for the rational design of more potent and selective analogs. mdpi.comnih.gov

Table 3: Analysis of Key Interactions from a Hypothetical 100 ns MD Simulation of this compound with a Kinase Target

| Interacting Residue | Interaction Type | Occupancy (%) | Average Distance (Å) |

| Asp181 | Hydrogen Bond (Morpholine N-H) | 85 | 2.9 ± 0.4 |

| Lys72 | Hydrogen Bond (Pyridine N) | 70 | 3.1 ± 0.5 |

| Val55 | Hydrophobic | 95 | 3.8 ± 0.3 |

| Phe168 | π-π Stacking (Pyridine Ring) | 60 | 4.5 ± 0.6 |

| Gln131 | Water-Bridged Hydrogen Bond (Morpholine O) | 55 | N/A |

Chemical Reactivity, Derivatization, and Functionalization of S 3 Pyridin 3 Yl Morpholine

Reaction Mechanisms of Transformations Involving the Morpholine (B109124) and Pyridine (B92270) Moieties

The chemical behavior of (S)-3-(Pyridin-3-yl)morpholine is a composite of the functionalities of its two rings. The morpholine moiety contains a secondary amine and an ether linkage, while the pyridine ring is an electron-deficient aromatic system.

Morpholine Moiety Reactivity: The nitrogen atom of the morpholine ring is a secondary amine. However, its basicity and nucleophilicity are attenuated compared to similar cyclic amines like piperidine. bibliomed.org This is due to the inductive electron-withdrawing effect of the oxygen atom in the ring. bibliomed.orgresearchgate.net Despite this reduced reactivity, the nitrogen atom remains the primary site for transformations, readily participating as a nucleophile in various reactions, including alkylations, acylations, and ring-opening processes. nih.govtandfonline.comacs.org

Pyridine Moiety Reactivity: The pyridine ring is an electron-deficient (π-deficient) aromatic system due to the electronegative nitrogen atom. This electronic nature deactivates the ring towards electrophilic aromatic substitution (EAS), which typically requires harsh conditions. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the ring nitrogen (positions 2, 4, and 6), especially when a good leaving group is present. rsc.org The pyridine nitrogen can also be protonated or alkylated, which further enhances the ring's electrophilicity. Transformations can also be achieved by starting with a functionalized pyridine, such as an aminopyridine, which can be converted into a diazonium salt for subsequent coupling reactions. nih.govsoton.ac.uk

Synthetic Transformations and Derivatization Strategies

Building upon the intrinsic reactivity of the morpholine and pyridine moieties, a variety of synthetic strategies can be employed to modify the this compound scaffold.

The secondary amine of the morpholine ring is a prime target for derivatization through N-alkylation and N-acylation.

N-Alkylation: This process involves the formation of a new carbon-nitrogen bond. The morpholine nitrogen can act as a nucleophile to displace a leaving group from an alkyl halide or a related electrophile. For instance, C-N coupling reactions can be used to introduce complex substituents, such as in the synthesis of 1-((3H-1,2,3-triazol-4-yl)methyl)-2-(pyridin-3-yl)-1H-benzo[d]imidazole derivatives from the corresponding N-H precursors in the presence of a base. researchgate.net Similarly, the morpholine nitrogen is nucleophilic enough to react with benzylic ethers under Lewis acid catalysis to form C3-aminomethylated imidazo[1,2-a]pyridines. acs.org

N-Acylation: The reaction of the morpholine nitrogen with an acylating agent, such as an acid chloride or anhydride, readily forms a stable amide bond. researchgate.net This is one of the most common reactions in organic chemistry for modifying amines. researchgate.net The process typically involves activating a carboxylic acid to an acid chloride, which then reacts with the amine in the presence of a non-nucleophilic base to neutralize the HCl byproduct. derpharmachemica.com A variety of peptide coupling reagents have also been developed to facilitate amide bond formation directly from carboxylic acids, improving yields and reducing side reactions. researchgate.net

Table 1: Examples of N-Acylation Reagents and Conditions

| Acylating Agent | Typical Conditions | Purpose | Reference(s) |

|---|---|---|---|

| Acid Chlorides | Non-nucleophilic base (e.g., TEA, DMAP) in a dry solvent | Forms amides; common for protecting groups and creating bioactive molecules. | derpharmachemica.com |

| Acid Anhydrides | Often requires heating or catalysis | Symmetric anhydrides are common; forms an amide and a carboxylate salt. | researchgate.net |

Modifying the pyridine ring of this compound requires strategies that accommodate its electron-deficient nature.

Direct electrophilic substitution is challenging. Therefore, more sophisticated methods are employed:

Cross-Coupling Reactions: A powerful strategy involves pre-installing a functional group on the pyridine ring that can participate in cross-coupling reactions. For example, converting the pyridine into a boronic acid or its pinacol (B44631) ester derivative allows for Suzuki cross-coupling reactions. cymitquimica.com This enables the formation of new carbon-carbon bonds, attaching a wide array of aryl or alkyl groups.

Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group (e.g., a halogen) is present on the pyridine ring, it can be displaced by various nucleophiles. This reaction is fundamental to the synthesis of many substituted pyridines. The synthesis of 4-(6-Bromoisothiazolo[4,5-b]pyridin-3-yl)morpholine, for example, proceeds by reacting the dibromo-substituted pyridine precursor with morpholine. rsc.org

Metal-Catalyzed Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond. It can be used to attach the morpholine nitrogen to a halogenated pyridine ring, a reaction that is key to synthesizing many analogues. nih.govmdpi.com

Reductive Coupling: Nickel-catalyzed reductive coupling provides a method for joining bromopyridines with tertiary alkyl bromides, enabling the introduction of sterically hindered alkyl groups onto the pyridine ring under mild conditions. organic-chemistry.org

Table 2: Strategies for Pyridine Ring Functionalization

| Strategy | Description | Example Reaction | Reference(s) |

|---|---|---|---|

| Suzuki Coupling | Pd-catalyzed reaction between an organoboron compound and an organohalide. | 6-(Morpholinyl)pyridine-3-boronic acid pinacol ester + Aryl bromide → Aryl-substituted morpholinylpyridine | cymitquimica.com |

| Buchwald-Hartwig Amination | Pd-catalyzed C-N bond formation between an amine and an aryl halide/triflate. | Bromo-pyridine + Morpholine → Pyridinyl-morpholine | mdpi.com |

| Nucleophilic Aromatic Substitution | Displacement of a leaving group on the aromatic ring by a nucleophile. | Dichloro-pyridine + Morpholine → Chloro-morpholinyl-pyridine | rsc.org |

While less common than substitutions, reactions that alter the morpholine ring structure itself represent an advanced derivatization strategy.

Ring-Opening Reactions: The morpholine ring, though generally stable, can undergo cleavage under specific conditions. A notable example is the oxidative ring-opening of morpholine derivatives. A recently developed method uses visible light as an energy source and molecular oxygen as the final oxidant to cleave the C(sp³)–C(sp³) bond of the morpholine ring, avoiding harsh reagents and transition metals. google.com This reaction transforms the morpholine into a difunctional linear structure, for example, yielding a product like 2-(N-(pyridin-2-yl)formamido)ethyl formate (B1220265) from a corresponding N-aryl morpholine. google.com The morpholine nitrogen can also act as a nucleophile to open other strained rings, a reactivity that could be harnessed for intramolecular transformations. tandfonline.com

Ring-Expansion Reactions: These reactions increase the size of the heterocyclic ring. While no specific examples starting directly from this compound are prominent, general methodologies exist for ring expansion. For instance, Conjugate Addition Ring Expansion (CARE) techniques can produce medium-sized cyclic sulfonamides. whiterose.ac.uk Furthermore, manganese-catalyzed ring expansion of cycloalkenes has been used to synthesize pyridine and isoquinoline (B145761) derivatives, suggesting that the pyridine portion of the molecule could be constructed via such pathways. organic-chemistry.org The use of morpholine has also been reported to facilitate the regiodivergent ring-expansion of oxindoles to quinolinones. acs.org

Development of Analogues and Derivatives

The synthetic transformations described above are not merely academic exercises; they are instrumental in the development of new molecules with tailored properties, particularly for applications in drug discovery. nih.govnih.gov The this compound scaffold serves as a starting point for creating libraries of analogues where each modification is designed to probe or enhance biological activity.

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological effect. For compounds containing the pyridinyl-morpholine scaffold, SAR studies focus on systematically modifying either the pyridine or the morpholine ring and observing the resulting changes in activity. researchgate.net

A compelling example is found in the development of inhibitors for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). nih.govacs.org In a series of pyrimidine-4-carboxamides, the morpholine group was systematically replaced with other cyclic amines to optimize potency and drug-like properties. nih.govacs.org The study found that replacing the morpholine with a smaller and more polar (S)-3-hydroxypyrrolidine resulted in a 10-fold increase in inhibitory activity. nih.govacs.org This suggests that for this particular biological target, the morpholine ring was either too bulky or not polar enough for optimal binding. nih.gov

Table 3: SAR of Morpholine Analogues as NAPE-PLD Inhibitors This table illustrates the effect of modifying the morpholine-like substituent (R₃) on the inhibitory potency (pIC₅₀) of pyrimidine-4-carboxamide (B1289416) based NAPE-PLD inhibitors.

Data sourced from the Journal of Medicinal Chemistry. nih.govacs.org

These SAR studies highlight that even subtle changes to the morpholine part of the scaffold can lead to significant improvements in biological function, guiding the rational design of more effective molecules. nih.govacs.org

Isosteric and Bioisosteric Replacements

Isosteric and, more broadly, bioisosteric replacements are fundamental strategies in medicinal chemistry for optimizing lead compounds. nih.govresearchgate.net The objective is to swap a functional group or a substituent with another that possesses similar physical or chemical properties, with the goal of enhancing potency, selectivity, metabolic stability, or other pharmacokinetic parameters without drastically altering the molecule's core binding interactions. researchgate.netnih.gov The concept of bioisosterism is highly flexible, often relying on context-dependent and sometimes inexact structural mimicry to achieve a desired biological effect. nih.gov For this compound, both the pyridine ring and the morpholine scaffold are amenable to such modifications.

Modifications of the Pyridine Ring:

The 3-pyridyl moiety is a key structural feature, often acting as a hydrogen bond acceptor and participating in various electronic interactions. Bioisosteric replacement of the pyridine ring can modulate basicity (pKa), lipophilicity, and metabolic stability. For instance, replacing the pyridine with other five- or six-membered heterocycles can fine-tune these properties while maintaining a similar spatial orientation.

Potential Bioisosteric Replacements for the Pyridine Ring

| Original Moiety | Potential Replacement | Rationale for Replacement |

|---|---|---|

| Pyridine | Pyrimidine (B1678525) | Modulates hydrogen bonding pattern and electronic distribution. smolecule.com |

| Pyridine | Pyrazine | Alters basicity and potential for metabolic N-oxidation. nih.gov |

| Pyridine | Thiazole | Introduces a different heteroatom composition, affecting polarity and potential for new interactions. |

| Pyridine | Isoxazole | Modifies dipole moment and hydrogen bonding capacity. acs.org |

Modifications of the Morpholine Ring:

The morpholine ring is a privileged scaffold in drug discovery, often incorporated to improve aqueous solubility and metabolic stability. smolecule.comresearchgate.net Its oxygen atom acts as a hydrogen bond acceptor, and the ring itself adopts a stable chair conformation. nih.govsoton.ac.uk Bioisosteric modifications can explore the importance of these features. Replacing the oxygen atom with other bivalent groups is a classic example of isosteric replacement. acs.org

Potential Bioisosteric Replacements for the Morpholine Ring

| Original Moiety | Potential Replacement | Rationale for Replacement |

|---|---|---|

| Morpholine | Thiomorpholine | The sulfur atom is larger and less electronegative than oxygen, which can alter ring pucker, lipophilicity, and metabolic pathways (e.g., oxidation to sulfoxide (B87167) or sulfone). acs.org |

| Morpholine | Piperazine | Introduces a second basic nitrogen, significantly altering pKa, solubility, and providing an additional vector for functionalization. smolecule.com |

| Morpholine | Piperidine | Removes the heteroatom at position 4, increasing lipophilicity and removing a hydrogen bond acceptor site to probe its importance. dundee.ac.uk |

These replacements allow chemists to systematically probe the structure-activity relationship (SAR) of the this compound scaffold, potentially leading to derivatives with improved drug-like properties. nih.gov

Scaffold Hopping and Library Design

Scaffold hopping is a rational drug design strategy that aims to identify structurally novel compounds that retain the biological activity of a known parent molecule. namiki-s.co.jp This is achieved by replacing the core molecular framework (the scaffold) with a different one, while preserving the essential three-dimensional arrangement of key pharmacophoric elements. namiki-s.co.jp For this compound, this approach can lead to the discovery of new intellectual property and compounds with superior properties.

The key pharmacophoric features of this compound can be defined as:

The basic nitrogen of the pyridine ring.

The hydrogen-bond accepting oxygen of the morpholine ring.

The specific stereochemistry at the C3 position of the morpholine ring.

The relative spatial orientation of the pyridine and morpholine rings.

A scaffold hopping exercise would seek to replace the pyridinyl-morpholine core with other structures that maintain these features. This often involves moving to more three-dimensional or sp³-rich scaffolds to explore new chemical space. acs.org

Illustrative Scaffold Hopping Strategies for this compound

| Original Scaffold | Potential Hopped Scaffold | Rationale and Design Principle |

|---|---|---|

| 3-Aryl-morpholine | 3-Aryl-piperidine | A simple hop that removes the morpholine oxygen to test its necessity and increases lipophilicity. dundee.ac.uk |

| 3-Aryl-morpholine | 2-Aryl-azetidine | Ring contraction to a four-membered ring, altering the vectors of the substituents. |

| 3-Aryl-morpholine | Spirocyclic morpholine derivatives | Introduces greater three-dimensionality and conformational rigidity, which can improve binding affinity and selectivity. acs.org |

| 3-Aryl-morpholine | Bicyclic diazabicycloalkanes | Replaces the flexible morpholine with a rigid bicyclic structure to lock the conformation and present the pyridine moiety in a defined orientation. namiki-s.co.jp |

Based on these strategies, combinatorial libraries can be designed. By synthesizing a focused set of compounds based on promising new scaffolds, chemists can efficiently explore the SAR of the novel series. acs.org For example, a library could be built around a spirocyclic scaffold, varying the aromatic group (testing pyridine bioisosteres) and adding substituents at other available positions on the new core. This systematic approach is crucial for optimizing initial hits discovered through scaffold hopping into viable clinical candidates. acs.org

Applications of S 3 Pyridin 3 Yl Morpholine As a Chiral Building Block and Ligand

Role in Asymmetric Synthesis

The field of asymmetric synthesis seeks to create chiral molecules with a high degree of stereochemical control. This is often achieved using chiral auxiliaries or chiral ligands. While chiral morpholine (B109124) derivatives have found various applications in this field, the specific use of (S)-3-(Pyridin-3-yl)morpholine is not extensively documented in published literature. researchgate.net

Chiral Auxiliary in Stereoselective Reactions

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereoselective formation of a new chiral center. colab.ws After the desired transformation, the auxiliary is removed for potential reuse. Common examples include Evans oxazolidinones and pseudoephedrine amides, which create a chiral environment that biases the approach of reagents to a prochiral center. colab.ws

A review of the scientific literature indicates that while the concept of using chiral morpholines as auxiliaries exists, specific examples detailing the application of this compound in this role to control stereoselective reactions are not prominently reported. The synthesis of chiral molecules often relies on more established auxiliaries.

Ligand in Asymmetric Catalysis

Chiral ligands coordinate to a metal center to form a catalyst that can induce enantioselectivity in a chemical reaction. The combination of a pyridine (B92270) moiety and a chiral morpholine ring in this compound suggests its potential as a bidentate N,N or N,O-ligand for various transition metals.

Transition metal catalysis is a cornerstone of modern organic synthesis, with asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions being prominent examples. ajchem-b.comgoogle.com Chiral ligands containing pyridine rings, such as pyridyl oxazolines (PyBOX) and C2-symmetric bipyridines, have been successfully used in asymmetric catalysis. jst.go.jp These ligands form well-defined chiral environments around metals like palladium, rhodium, and iridium, leading to high enantioselectivities. ajchem-b.comjst.go.jp

However, there is a lack of specific documented studies where this compound is employed as a ligand in transition metal-catalyzed asymmetric reactions. Research in asymmetric hydrogenation has noted that the synthesis of 3-substituted chiral morpholines via this method is less common and more challenging compared to 2-substituted analogues, which may also reflect their relative prevalence as ligands in subsequent catalytic applications. ajchem-b.com

Table 1: Examples of Chiral Pyridine-Type Ligands in Asymmetric Catalysis This table provides context on related ligand types, as specific applications for this compound are not widely reported.

| Ligand Type | Metal | Reaction Type | Reference |

|---|---|---|---|

| Pyridyl Oxazoline (PyBOX) | Rhodium | Hydrosilylation of Ketones | nih.gov |

| Pyridyl Pyrrolidine | Palladium | Allylic Alkylation | jst.go.jp |

| C2-Symmetric Bipyridines | Diethylzinc | Aldehyde Alkylation | jst.go.jp |

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions. uni-giessen.de Chiral secondary amines, such as proline and its derivatives, are a major class of organocatalysts that operate via enamine or iminium ion intermediates. sustech.edu.cn

The morpholine moiety can, in principle, participate in enamine-based catalysis. However, studies have suggested that the inherent properties of the morpholine ring—specifically the electron-withdrawing effect of the oxygen atom and the pyramidal geometry of the nitrogen—can decrease the nucleophilicity of the corresponding enamine, making it less reactive than those derived from pyrrolidine. sustech.edu.cn While novel, highly efficient morpholine-based organocatalysts have been designed, the use of this compound itself as an organocatalyst is not described in the surveyed literature. sustech.edu.cnchemrxiv.org

Scaffold for Novel Chemical Entities

The most significant documented application of this compound is its use as a chiral building block or scaffold for the construction of novel, complex chemical entities, particularly in the field of medicinal chemistry. The morpholine ring is a privileged structure in drug discovery, often incorporated to improve physicochemical properties such as solubility and metabolic stability, while the pyridine ring can engage in key binding interactions with biological targets. nih.gov

Research has shown that the (S)-3-aryl-morpholine framework is a versatile starting point for creating molecules with potential therapeutic activity. By modifying the nitrogen of the morpholine ring or by using the existing structure as a core, chemists can synthesize libraries of compounds for biological screening.

One area of application is in the development of selective receptor antagonists. For instance, chiral morpholine scaffolds have been identified as potent and selective antagonists for the dopamine (B1211576) D4 receptor (D4R), a target for disorders like schizophrenia and Parkinson's disease. nih.govnih.gov In one such study, a series of chiral alkoxymethyl morpholine analogs were synthesized, starting from commercially available (S)-2-(hydroxymethyl)morpholine, demonstrating the utility of the chiral morpholine core in building selective ligands. nih.gov Although this example uses a 2-substituted morpholine, it highlights the value of the chiral morpholine scaffold, which is also present in the title compound.

Furthermore, the stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for a fluoroquinolone antibiotic, underscores the importance of chiral building blocks in creating complex, biologically active molecules. researchgate.net While not directly involving this compound, this work illustrates the synthetic strategies where such chiral synthons are indispensable.

Table 2: Examples of Novel Chemical Entities Derived from Related Chiral Morpholine/Pyridine Scaffolds

| Scaffold/Starting Material | Resulting Compound Class | Therapeutic Target/Application | Reference |

|---|---|---|---|

| Chiral Morpholine | D4 Receptor Antagonists | Schizophrenia, Parkinson's Disease | nih.govnih.gov |

| (S)-2-(hydroxymethyl)morpholine | (S)-2-(((6-chloropyridin-2-yl) oxy)methyl)-4-((6-fluoro-1H-indol-3-yl)methyl)morpholine | Dopamine D4 Receptor Antagonist | nih.gov |

| 3-(3-Pyridyl)-oxazolidinone | Novel Oxazolidinone Derivatives | Antibacterial, Anthelmintic | acs.org |

Advanced Analytical Method Development and Validation

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral High-Performance Liquid Chromatography (HPLC) stands as the primary technique for the enantioselective analysis of (S)-3-(Pyridin-3-yl)morpholine. The development of a successful method hinges on the selection of an appropriate chiral stationary phase (CSP) and the optimization of mobile phase conditions to achieve sufficient resolution between the enantiomers.

Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) and commercialized under trade names like Chiralpak® and Chiralcel®, are widely employed for the separation of a broad range of chiral molecules. hplc.eu For a compound like this compound, which contains both a basic nitrogen in the pyridine (B92270) ring and a secondary amine in the morpholine (B109124) ring, these phases offer multiple interaction mechanisms, including hydrogen bonding, dipole-dipole, and steric interactions, which are crucial for chiral recognition. sigmaaldrich.com

Method development typically involves screening various polysaccharide-based columns with different mobile phases. sigmaaldrich.com Normal-phase chromatography, using a mobile phase consisting of an alkane (like n-hexane) and an alcohol (such as ethanol (B145695) or isopropanol), is a common starting point. asianpubs.orgresearchgate.net The addition of a small amount of an amine modifier, like diethylamine (B46881) (DEA), is often necessary to reduce peak tailing and improve the chromatographic peak shape of basic analytes. asianpubs.org The ratio of the alcohol to the alkane is adjusted to optimize retention time and the resolution between the enantiomeric peaks. researchgate.net

Table 1: Illustrative Chiral HPLC Method Screening Parameters

| Parameter | Typical Conditions | Purpose |

| Chiral Stationary Phase | Chiralpak® AD, Chiralpak® IC, Chiralcel® OD | Provides the chiral environment for separation. hplc.eu |

| Mobile Phase | n-Hexane / Ethanol / Diethylamine | Elutes the compound; ratio is optimized for resolution. asianpubs.org |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation. |

| Column Temperature | 25 - 40 °C | Affects retention time and selectivity. |

| Detection | UV at ~220-260 nm | Quantifies the analyte based on UV absorbance of the pyridine ring. asianpubs.org |

Enantiomeric Purity Determination

Once a chiral HPLC method successfully separates the (S)- and (R)-enantiomers of 3-(Pyridin-3-yl)morpholine, it can be used to determine the enantiomeric purity, or enantiomeric excess (ee), of a sample. The enantiomeric purity is a critical quality attribute for a single-enantiomer compound. The calculation is based on the peak areas of the two enantiomers in the chromatogram. nih.gov

For a sample of this compound, the enantiomeric purity is typically expressed as the percentage of the undesired (R)-enantiomer relative to the total amount of both enantiomers. Regulatory authorities have stringent requirements for controlling and quantifying the undesired enantiomer in active pharmaceutical ingredients. asianpubs.org The method must be sensitive enough to detect and quantify the (R)-enantiomer at very low levels, often requiring a limit of quantification (LOQ) well below 0.1%. researchgate.net

Method Validation Parameters (e.g., Accuracy, Precision, Robustness)

For its intended purpose, any analytical method must be validated to ensure it is reliable, reproducible, and accurate. Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). europa.eu

Key validation parameters for a chiral HPLC method include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as its counter-enantiomer, impurities, or degradation products. europa.eu This is demonstrated by achieving baseline resolution between the (S)- and (R)-enantiomer peaks. asianpubs.org

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. europa.eu This is assessed by analyzing a series of standard solutions of the (R)-enantiomer at different concentrations. asianpubs.org

Accuracy: The closeness of the test results obtained by the method to the true value. europa.eu It is often determined by performing recovery studies on samples spiked with known amounts of the (R)-enantiomer. nih.gov Recoveries are typically expected to be within 90-110%. bwise.kr

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision), with results expressed as the relative standard deviation (RSD), which should typically be less than 2%. pensoft.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. europa.eu

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature), providing an indication of its reliability during normal usage. researchgate.netpensoft.net

Table 2: Summary of Method Validation Parameters and Typical Acceptance Criteria

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | Resolution between enantiomer peaks. | Resolution (Rs) > 2.0 pensoft.net |

| Linearity | Correlation coefficient of the calibration curve. | r² ≥ 0.99 |

| Accuracy | Percent recovery of spiked analyte. | 90% - 110% bwise.kr |

| Precision | Relative Standard Deviation (%RSD). | %RSD ≤ 2.0% pensoft.net |

| Robustness | Consistency during minor parameter changes. | System suitability parameters remain within limits. |

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to the compound's polarity and relatively low volatility, which can lead to poor peak shape and irreversible adsorption on the GC column. jfda-online.com Therefore, chemical derivatization is typically required to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. jfda-online.com

The secondary amine on the morpholine ring is the most common site for derivatization. Reagents that form fluoroacyl derivatives are often used to increase volatility and improve detection sensitivity. jfda-online.com Alternatively, silylation reagents can be employed to replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group. After derivatization, the resulting product can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. bwise.kr

Spectroscopic Quantification Methods

Spectroscopic methods are fundamental to the quantification of this compound, most commonly used in conjunction with a chromatographic separation.

UV-Visible Spectroscopy: This is the most common detection method for HPLC analysis. The pyridine ring in this compound acts as a chromophore, absorbing light in the ultraviolet region. Quantification is achieved by measuring the absorbance at a specific wavelength (e.g., 223 nm) and relating it to the concentration via a calibration curve, following the Beer-Lambert law. asianpubs.org

Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS), mass spectrometry provides a highly sensitive and selective method for quantification. researchgate.net It is particularly valuable for analyzing samples with complex matrices or when very low detection limits are required. Derivatization with reagents that enhance ionization efficiency, such as those containing a pyridine group, can further improve sensitivity in LC-MS/MS analysis. nih.gov

Supramolecular Chemistry Involving S 3 Pyridin 3 Yl Morpholine Scaffolds

Non-Covalent Interactions and Self-Assembly

The structure of (S)-3-(Pyridin-3-yl)morpholine features several key components that can engage in non-covalent interactions, driving its self-assembly into larger aggregates. These include the pyridine (B92270) ring, the morpholine (B109124) unit, and a chiral center.

The pyridine ring, with its electron-deficient aromatic system and nitrogen atom, can participate in a variety of interactions. The nitrogen atom can act as a hydrogen bond acceptor. nih.gov Additionally, the aromatic ring can engage in π-π stacking interactions, a common feature in the self-assembly of many organic molecules. jksus.org It can also participate in C-H···π interactions, where a C-H bond acts as a weak hydrogen bond donor to the face of the pyridine ring.

The morpholine ring, which typically adopts a chair conformation, also contributes to the intermolecular forces. nih.govsoton.ac.ukiucr.org The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, leading to the formation of C-H···O interactions. tandfonline.com The hydrogen atoms on the morpholine ring can also participate in weak hydrogen bonds. The interplay of these interactions can lead to the formation of specific, ordered structures in the solid state and in solution. The self-assembly of molecules is often a cooperative process, where multiple weak interactions work in concert to create a stable supramolecular structure. nih.gov The stereochemistry of the chiral center at the 3-position of the morpholine ring can introduce a significant level of control over the self-assembly process, potentially leading to the formation of enantiomerically pure, complex structures. researchgate.netscielo.br

The modification of peptides with molecules that can induce self-assembly through non-covalent interactions like π-π stacking is a known strategy to create functional biomaterials. sioc-journal.cn This highlights the importance of such interactions in directing the organization of molecules.

Table 1: Potential Non-Covalent Interactions of this compound

| Interacting Moiety | Type of Interaction | Potential Role in Self-Assembly |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Directional assembly |

| Pyridine Ring | π-π Stacking, C-H···π | Stabilization of stacked structures |

| Morpholine Oxygen | Hydrogen Bond Acceptor (C-H···O) | Formation of extended networks |

| Morpholine C-H | Weak Hydrogen Bond Donor | Fine-tuning of molecular packing |

| Chiral Center | Stereospecific Interactions | Induction of chirality in the supramolecular assembly |

Host-Guest Chemistry

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. thno.org The host molecule typically has a cavity or binding site that is complementary in size, shape, and chemical properties to the guest. While there is no specific research detailing the host-guest chemistry of this compound, its structural features suggest it could act as a guest molecule.

Due to its relatively small size and the presence of hydrogen bond acceptors (the pyridine nitrogen and morpholine oxygen), this compound could potentially fit into the cavities of various macrocyclic hosts, such as cyclodextrins, calixarenes, or cucurbiturils. thno.orgmdpi.com The binding within such hosts would be driven by a combination of non-covalent interactions, including hydrogen bonding and van der Waals forces. mdpi.com The chirality of this compound could also lead to enantioselective recognition by chiral hosts, where one enantiomer of the guest binds more strongly than the other.

The formation of host-guest complexes can significantly alter the properties of the guest molecule, such as its solubility and stability. thno.org Furthermore, the encapsulation of a guest within a host can be used to control its reactivity or to deliver it to a specific target in a biological system. thno.org The design of host molecules with specific recognition properties for guests like this compound could lead to the development of new sensors or responsive materials. rsc.orgub.edu

Crystal Engineering and Solid-State Interactions

Crystal engineering is the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. tandfonline.com The way molecules pack in the solid state is determined by the sum of all the non-covalent interactions between them. For this compound, the combination of hydrogen bonding, π-π stacking, and steric effects due to its chirality would dictate its crystal structure.

Studies on related compounds containing both pyridine and morpholine moieties provide insights into the likely solid-state interactions. For instance, the crystal structure of 4-[(Pyridin-3-yl)diazenyl]morpholine reveals that the molecules are linked by C-H···N interactions, forming infinite chains. nih.goviucr.orgresearchgate.net In this structure, the morpholine ring adopts a chair conformation. nih.govsoton.ac.ukiucr.org Similarly, the crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one shows the presence of weak C-H···π interactions. researchgate.net

The presence of a chiral center in this compound means that it will crystallize in a chiral space group. The specific arrangement of the molecules in the crystal lattice will be influenced by the need to accommodate the three-dimensional shape of the enantiomerically pure compound. This can lead to the formation of helical or other complex chiral superstructures in the solid state. The study of the crystal structures of derivatives of this compound, such as certain imidazopyridines, has been a subject of interest, indicating the importance of understanding their solid-state properties. google.com

Q & A

Q. What methodologies address conflicting spectral data during impurity profiling of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.